7-O-Methyleriodictyol is a natural product found in Traversia baccharoides, Artemisia campestris, and other organisms with data available.
7-O-Methyleriodictyol
CAS No.: 51857-11-5
Cat. No.: VC21120768
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51857-11-5 |
---|---|
Molecular Formula | C16H14O6 |
Molecular Weight | 302.28 g/mol |
IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
Standard InChI Key | DSAJORLEPQBKDA-AWEZNQCLSA-N |
Isomeric SMILES | COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O |
SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O |
Appearance | Powder |
7-O-Methyleriodictyol is a flavanone compound recognized for its unique methoxy substitution at the 7-position of the eriodictyol structure. Its molecular formula is , and it has garnered attention due to its potential biological activities, including anti-inflammatory and antispasmodic effects. This compound is derived from various plant sources, particularly from the genus Artemisia and the North American Eriodictyon species, which are known for their medicinal properties.
Antispasmodic Effects
Research has demonstrated that 7-O-Methyleriodictyol exhibits significant antispasmodic effects, particularly in smooth muscle tissues. In studies involving isolated rat smooth muscles, it was found to inhibit contractions induced by acetylcholine and oxytocin, suggesting a mechanism that may be beneficial for gastrointestinal disorders .
Neuroprotective Effects
Recent studies have indicated that 7-O-Methyleriodictyol may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to influence energy consumption in nerve cells and may help alleviate age-related neurotoxicity .
Synthesis and Production
The synthesis of 7-O-Methyleriodictyol can be achieved through various methods, including biotechnological approaches using recombinant Escherichia coli. A study detailed a process where a methoxytransferase gene from Perilla frutescens was expressed in E. coli, leading to efficient production of the compound with yields reaching up to 306 mg/L . This method highlights the potential for industrial-scale production of flavonoids through genetic engineering.
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